Welcome to the BenchChem Online Store!
molecular formula C18H26N2O2 B8590314 Benzyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

Benzyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B8590314
M. Wt: 302.4 g/mol
InChI Key: UIGHLYAOUVDHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08912180B2

Procedure details

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (230 mg) was dissolved in methanol (4.5 mL) and methylene chloride (1.5 mL), and ammonium acetate (1.47 g) was added thereto, followed by stirring at room temperature for 10 minutes. Subsequently, sodium triacetoxyborohydride (323 mg) was added thereto, followed by stirring at room temperature overnight. To the reaction solution was added saturated aqueous sodium bicarbonate, followed by extraction with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain benzyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (255 mg).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.47 g
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:22][CH2:21][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1.C([O-])(=O)C.[NH4+:27].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH2:27][CH:2]1[CH2:22][CH2:21][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
O=C1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
Name
Quantity
4.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
323 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1.47 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.